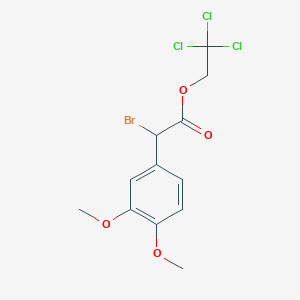
2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the molecular formula C12H12BrCl3O4 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane at 35℃ for 1 hour under irradiation . Another method involves the use of acidic alumina in dichloromethane at 20 - 65℃ .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Synthesis and Structural Analysis : The compound 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, a derivative of the target molecule, has been synthesized and its structure confirmed through various spectroscopic methods and X-ray crystallography. This research highlights the chemical synthesis process and structural properties of similar compounds (Pengcheng Lv et al., 2009).
Application in Organic Synthesis
- Role in Organic Synthesis : A depside derivative closely related to the target compound has been synthesized, demonstrating its potential use in organic synthesis. The synthesis process involved a facile approach and yielded high outputs, indicating the compound's utility in complex organic synthesis processes (Pengcheng Lv et al., 2009).
Photolysis Research
- Photolysis Studies : In a study of the photolysis of dimethyl (2R*,4R*)-2-bromo-2,4-dimethyl-4-(2,2,2-trichloroethyl)glutarate, a structurally similar compound, researchers proposed reaction paths for the products. This study contributes to understanding the behavior of related compounds under photolysis conditions (Takao Kimura et al., 1994).
Safety and Hazards
The safety data sheet for a similar compound, 2,2,2-Trichloroethyl chloroformate, indicates that it is classified as Acute toxicity, Inhalation (Category 3), H331 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 . It’s important to handle such chemicals with appropriate safety measures.
Propiedades
IUPAC Name |
2,2,2-trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrCl3O4/c1-18-8-4-3-7(5-9(8)19-2)10(13)11(17)20-6-12(14,15)16/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJHJLORFAYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OCC(Cl)(Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrCl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)

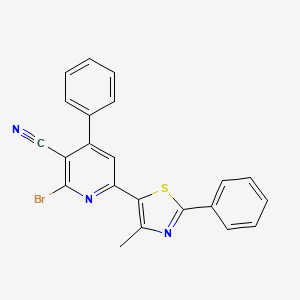
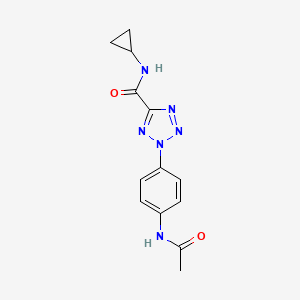
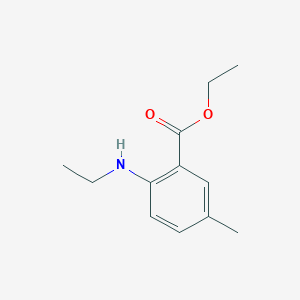
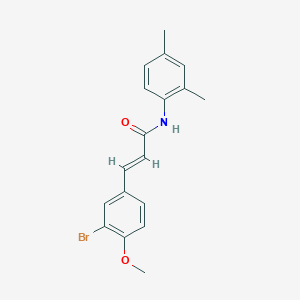
![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)

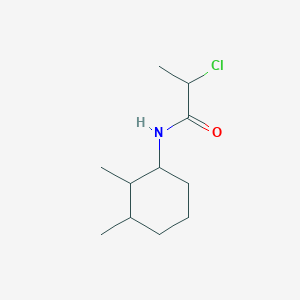
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)
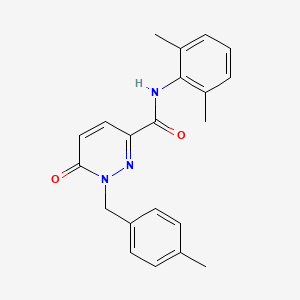
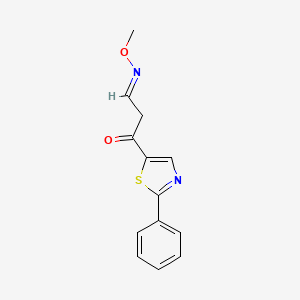
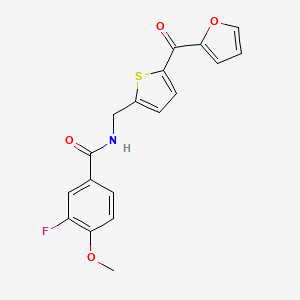
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)